molecular formula C19H23N5O B11225063 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline

Cat. No.: B11225063
M. Wt: 337.4 g/mol
InChI Key: UJNADSKJKIOQIY-UHFFFAOYSA-N
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Description

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide to yield the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with 2,4-dimethylaniline under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]-2,4-dimethylaniline

InChI

InChI=1S/C19H23N5O/c1-13-6-11-17(14(2)12-13)20-19(3,4)18-21-22-23-24(18)15-7-9-16(25-5)10-8-15/h6-12,20H,1-5H3

InChI Key

UJNADSKJKIOQIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)OC)C

Origin of Product

United States

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